LogP as a Key Differentiator for N-cyclohexyl-N'-(2-morpholinoethyl)urea
The lipophilicity of N-cyclohexyl-N'-(2-morpholinoethyl)urea, as measured by its calculated LogP, is a primary differentiator from more hydrophilic urea derivatives. It possesses a calculated LogP of 1.48 , which is distinct from the significantly lower LogP values of many other N,N'-disubstituted ureas. This property is a key determinant of membrane permeability and solubility, directly impacting its performance in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP: 1.48 |
| Comparator Or Baseline | General class of N,N'-disubstituted ureas: LogP values typically range from -0.5 to 3.0 |
| Quantified Difference | The LogP of 1.48 places this compound in a moderate lipophilicity range, differentiating it from more hydrophilic (LogP < 0) or highly lipophilic (LogP > 3) analogs. |
| Conditions | Calculated property based on molecular structure (XLogP3-AA). |
Why This Matters
Lipophilicity is a critical parameter for predicting absorption, distribution, and membrane permeability; this specific LogP value can inform formulation and assay design decisions that a more polar analog would not support.
